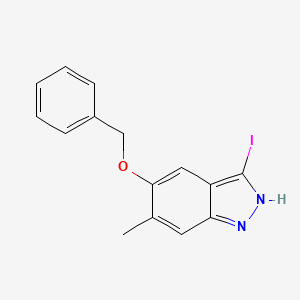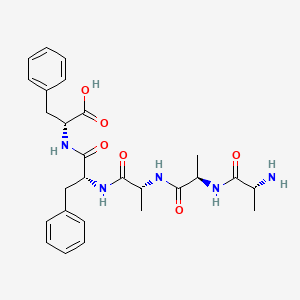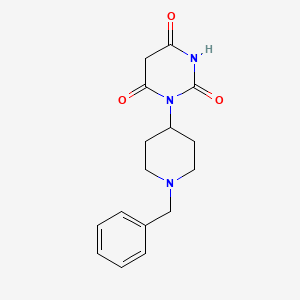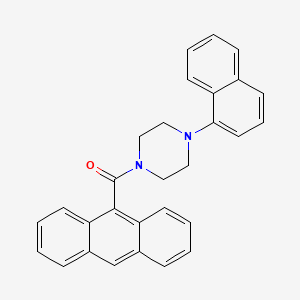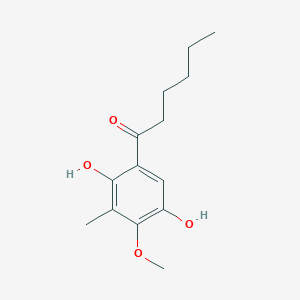
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one is an organic compound with a complex structure that includes hydroxyl, methoxy, and methyl groups attached to a phenyl ring, along with a hexanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-dihydroxy-4-methoxyacetophenone with a suitable hexyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2,5-Dihydroxy-4-methoxyacetophenone
Reagent: Hexyl halide (e.g., hexyl bromide)
Catalyst: Base (e.g., potassium carbonate)
Solvent: Anhydrous acetone
Reaction Conditions: Reflux for several hours
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit glutamate-induced cytotoxicity in hippocampal cells by modulating the activity of glutamate receptors and associated signaling pathways . This neuroprotective effect is of particular interest in the context of neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one can be compared with other similar compounds, such as:
2,5-Dihydroxy-4-methoxyacetophenone: Shares similar structural features but lacks the hexanone chain.
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one: Contains additional chloro substituents, which may alter its chemical properties and biological activity.
Eigenschaften
CAS-Nummer |
647008-26-2 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-(2,5-dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one |
InChI |
InChI=1S/C14H20O4/c1-4-5-6-7-11(15)10-8-12(16)14(18-3)9(2)13(10)17/h8,16-17H,4-7H2,1-3H3 |
InChI-Schlüssel |
GJTLLZBOLIKGII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1=CC(=C(C(=C1O)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


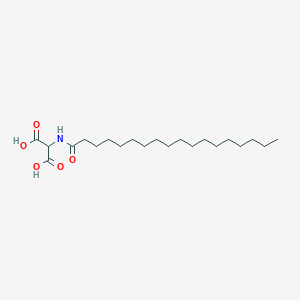
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
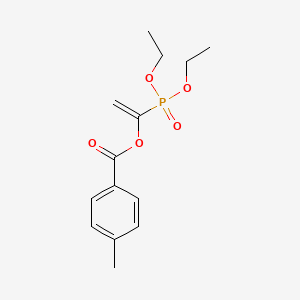
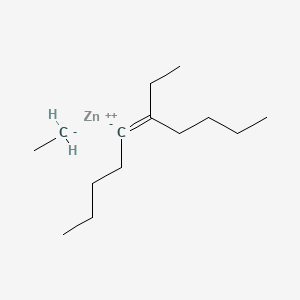
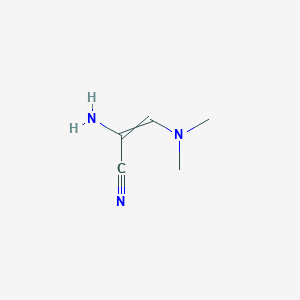
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

